molecular formula C11H12O4 B8274453 Methyl 2-(2-Methoxyphenyloxy)propenoate

Methyl 2-(2-Methoxyphenyloxy)propenoate

Cat. No. B8274453
M. Wt: 208.21 g/mol
InChI Key: XINLUGGMFDOONW-UHFFFAOYSA-N
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Patent
US07348456B2

Procedure details

To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 g, 5.6 mmol) in methylene chloride (10 mL) and methanol (10 mL) at 0° C. was added trimethylsilyldiazomethane (2 M in hexane) until yellow color persisted, and the reaction was stirred at room temperature for 15 min. The reaction mixture was concentrated to dryness and azeotroped with toluene. The residue was dissolved in anhydrous tetrahydrofuran (20 mL), and was added methyl iodide (1.8 mL, 28 mmol) and potassium hexamethyldisilazide (0.5 M in toluene, 17 mL, 8.5 mmol) at −78° C. The reaction was allowed to warm to room temperature over 4 h, diluted with ethyl acetate (100 mL), washed with saturated ammonium chloride (100 mL) and water (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.07 (ddd, 1H), 6.97 (dd, 1H), 6.94 (dd, 1H), 6.85 (ddd, 1H), 5.52 (d, 1H), 4.64 (d, 1H), 3.86 (s, 3H), 3.83 (s, 3H). LC-MS: m/e 231 (M+Na)+ (2.6 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2O[CH2:3][CH:2]1[C:11]([OH:13])=[O:12].[CH3:14][Si](C=[N+]=[N-])(C)C.CI.C[Si](C)(C)[N-][Si](C)(C)C.[K+].[CH3:33][OH:34]>C(Cl)Cl.C(OCC)(=O)C>[CH3:33][O:34][C:7]1[CH:8]=[CH:9][CH:10]=[CH:5][C:6]=1[O:1][C:2](=[CH2:3])[C:11]([O:13][CH3:14])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CI
Name
Quantity
17 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous tetrahydrofuran (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 4 h
Duration
4 h
WASH
Type
WASH
Details
washed with saturated ammonium chloride (100 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)OC(C(=O)OC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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